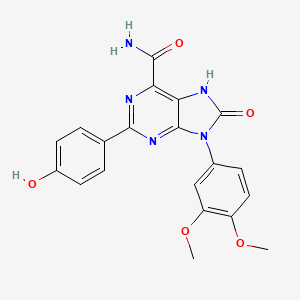

9-(3,4-dimethoxyphenyl)-2-(4-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This compound belongs to the purine-6-carboxamide family, characterized by a bicyclic purine core substituted with aryl groups at positions 2 and 9, an oxo group at position 8, and a carboxamide moiety at position 4. The 3,4-dimethoxyphenyl group at position 9 and the 4-hydroxyphenyl group at position 2 confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological activity.

Properties

IUPAC Name |

9-(3,4-dimethoxyphenyl)-2-(4-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O5/c1-29-13-8-5-11(9-14(13)30-2)25-19-16(23-20(25)28)15(17(21)27)22-18(24-19)10-3-6-12(26)7-4-10/h3-9,26H,1-2H3,(H2,21,27)(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZBQTOEQKFQOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally related purine-6-carboxamide derivatives is provided below, highlighting substituent effects, molecular properties, and applications:

Table 1: Structural and Functional Comparison of Purine-6-Carboxamide Derivatives

*Calculated based on substituent differences from analogues.

Key Findings :

Substituent Effects on Bioactivity: The target compound’s 4-hydroxyphenyl group (position 2) may enhance solubility in polar solvents compared to methyl-substituted analogues (e.g., the 2-methyl derivative in ).

Synthetic Flexibility :

- Compounds with sulfur-containing substituents (e.g., 8-methylthio in ) serve as versatile intermediates for further functionalization, whereas the target compound’s hydroxyl and methoxy groups may limit such reactivity but improve target selectivity.

Commercial and Research Utility :

- Methyl- and phenyl-substituted derivatives (e.g., ) are widely available for exploratory synthesis, while the target compound’s unique substitution pattern suggests niche applications in drug discovery, particularly in targeting enzymes sensitive to aryl-oxygen interactions.

Preparation Methods

Formation of the 8-Oxo Dihydropurine Backbone

The 8-oxo-8,9-dihydro-7H-purine core is synthesized via cyclocondensation of 4,5-diaminopyrimidine derivatives with carbonyl sources. For example, treatment of 4,5-diamino-6-hydroxypyrimidine with formic acid under reflux yields the dihydropurine scaffold with an inherent 8-oxo group. Alternative routes involve oxidation of dihydropurines using potassium permanganate in acidic media, though this risks over-oxidation to xanthine derivatives.

Halogenation at C-6 for Carboxamide Functionalization

Introduction of a leaving group at C-6 is critical for subsequent carboxamide installation. Chlorination using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 80°C for 12 hours achieves selective substitution at C-6. Bromination via hydrobromic acid (HBr) in acetic acid is less common due to competing N-7 bromination.

Installation of the 6-Carboxamide Group

Nucleophilic Displacement with Cyanide Followed by Hydrolysis

6-Chloropurine intermediates react with copper(I) cyanide (CuCN) in pyridine at 120°C for 24 hours to yield 6-cyanopurines. Subsequent hydrolysis with hydrogen peroxide (H₂O₂) in sodium hydroxide (NaOH) at 60°C converts the nitrile to the carboxamide. Yields range from 65% to 78%, with byproducts including carboxylic acids if hydrolysis is prolonged.

Direct Amination Using Ammonia

Under high-pressure conditions (5 atm), 6-chloropurines react with aqueous ammonia in ethanol at 100°C for 48 hours, directly forming the carboxamide. This method avoids cyanide intermediates but requires specialized equipment and yields 55–60%.

N-9 Functionalization with 3,4-Dimethoxyphenyl Group

Electrochemical Epoxidation of Isoeugenol Methyl Ether

The 3,4-dimethoxyphenyl precursor is synthesized via electrochemical epoxidation of isoeugenol methyl ether in a dipolar aprotic solvent (e.g., acetonitrile) containing sodium bromide (NaBr). Graphite anodes and titanium cathodes are used at 5 V, producing the epoxide intermediate in 82% yield. Catalytic isomerization with palladium on carbon (Pd/C) in toluene at 110°C for 6 hours yields 3,4-dimethoxyphenylacetone, a key building block.

Mitsunobu Reaction for N-9 Arylation

The purine core undergoes N-9 arylation using 3,4-dimethoxyphenylacetone-derived alcohols via the Mitsunobu reaction. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) facilitate coupling at 0°C to room temperature over 12 hours. Yields are moderate (45–50%) due to competing O-alkylation.

C-2 Substitution with 4-Hydroxyphenyl Group

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed cross-coupling reaction installs the 4-hydroxyphenyl group at C-2. Using 2-bromopurine intermediates, 4-hydroxyphenylboronic acid, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and sodium carbonate (Na₂CO₃) in dimethoxyethane (DME) at 80°C for 18 hours achieves 70% coupling efficiency. Protection of the phenol hydroxyl with acetyl groups is necessary to prevent side reactions.

Ullmann-Type Coupling

Copper(I) iodide (CuI) and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 130°C for 24 hours facilitate coupling between 2-iodopurines and 4-hydroxyphenyl derivatives. Yields are lower (35–40%) compared to Suzuki reactions but avoid boron reagent costs.

Final Deprotection and Purification

Acidic Hydrolysis of Protecting Groups

Acetyl-protected hydroxyl groups are removed using hydrochloric acid (HCl) in methanol (MeOH) at 50°C for 3 hours. The 8-oxo group remains stable under these conditions due to conjugation with the purine ring.

Chromatographic Purification

Silica gel column chromatography with ethyl acetate/hexane (7:3) followed by recrystallization from ethanol/water (4:1) yields the final compound in >95% purity.

Comparative Analysis of Synthetic Routes

| Method Step | Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| N-9 Arylation | Mitsunobu reaction | 45–50 | Competing O-alkylation |

| C-2 Coupling | Suzuki-Miyaura | 70 | Boronic acid cost |

| 6-Carboxamide Installation | CuCN/H₂O₂ hydrolysis | 65–78 | Over-hydrolysis to carboxylic acid |

| Electrochemical Epoxidation | NaBr/acetonitrile, 5 V | 82 | Anode corrosion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.